

Application Notes and Protocols: Anti-Dstyslsstltlsk Antibody for Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name: *Dstyslsstltlsk*

Cat. No.: *B13907815*

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Introduction

The anti-**Dstyslsstltlsk** antibody is a research-grade polyclonal antibody designed for the detection of the **Dstyslsstltlsk** protein in Western Blotting (WB) and Immunohistochemistry (IHC) applications. The **Dstyslsstltlsk** protein is a hypothetical 75 kDa protein postulated to be involved in cellular stress response pathways. This document provides detailed protocols and application-specific data to guide researchers in the effective use of this antibody.

Product Information

Characteristic	Specification
Host Species	Rabbit
Isotype	IgG
Immunogen	Synthetic peptide corresponding to the C-terminus of the human Dstylsstltltsk protein.
Specificity	Human, Mouse, Rat
Tested Applications	Western Blot (WB), Immunohistochemistry (IHC)
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.
Buffer	Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide and 50% glycerol.

Application Data Summary

Table 1: Recommended Antibody Dilutions and Starting Conditions

Application	Recommended Starting Dilution	Dilution Range	Sample Type
Western Blot (WB)	1:1000	1:500 - 1:2000	Cell Lysates, Tissue Homogenates
Immunohistochemistry (IHC)	1:200	1:100 - 1:500	Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Table 2: Western Blotting Experimental Data

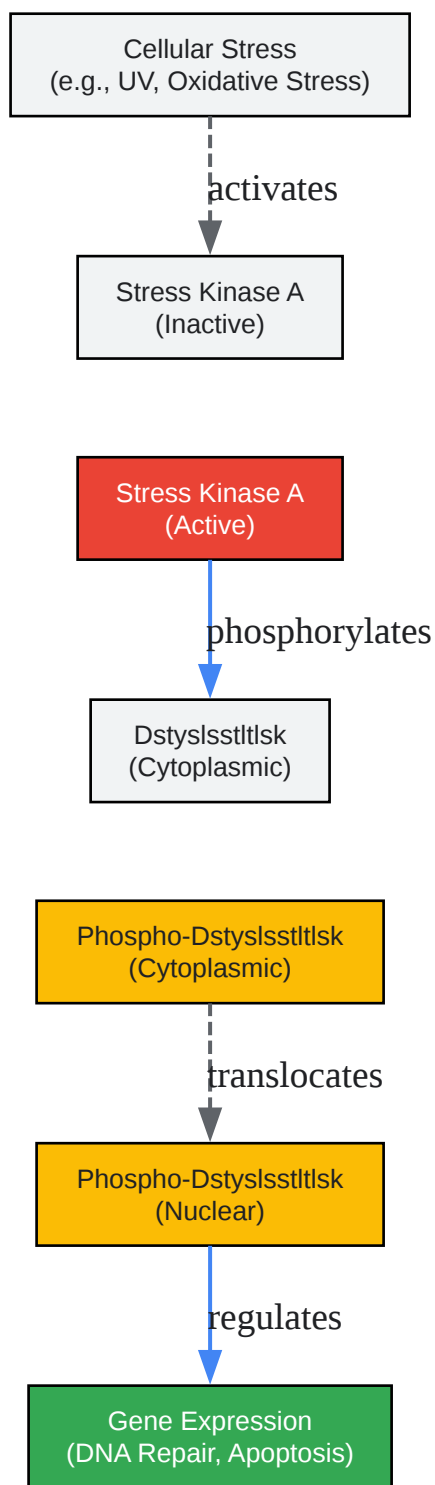
Sample Type	Protein Load	Observed Band (kDa)	Positive Control	Negative Control
HeLa Cell Lysate	20 µg	~75 kDa	UV-treated HeLa Lysate	Untreated HeLa Lysate
Mouse Brain Homogenate	30 µg	~75 kDa	-	-

Table 3: Immunohistochemistry Staining Summary

Tissue Type	Fixation	Antigen Retrieval	Staining Pattern	Recommended Concentration
Human Colon Carcinoma	10% Neutral Buffered Formalin	Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0)	Cytoplasmic	1:200
Mouse Kidney	10% Neutral Buffered Formalin	HIER with Citrate Buffer (pH 6.0)	Cytoplasmic in distal tubules	1:250

Hypothetical Dstylsstltlsk Signaling Pathway

The **Dstylsstltlsk** protein is hypothesized to be a downstream effector in a stress-activated signaling cascade. Upon exposure to cellular stressors such as UV radiation or oxidative stress, an upstream kinase (Stress Kinase A) is activated. This kinase then phosphorylates and activates **Dstylsstltlsk**, which in turn translocates to the nucleus to regulate the expression of genes involved in DNA repair and apoptosis.

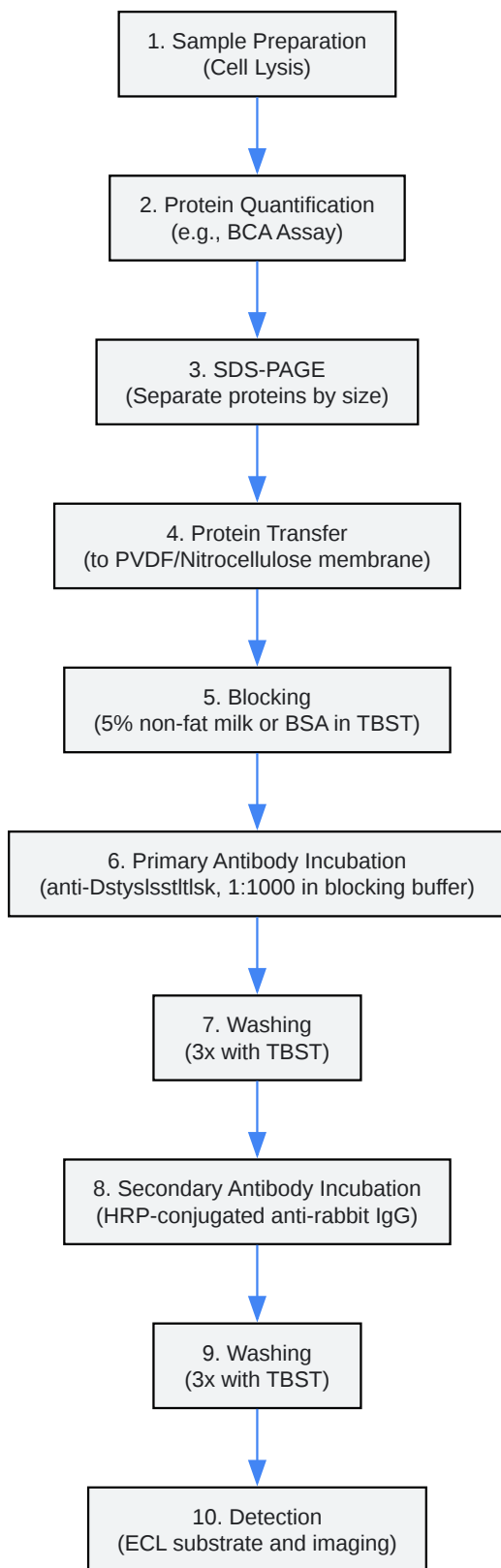


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Caption: Hypothetical signaling pathway involving **Dstylsstltlsk** activation.

Western Blot (WB) Protocol

This protocol provides a general guideline for using the anti-**Dstylsstltlsk** antibody in Western Blotting. Optimization may be required for specific sample types.



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Caption: Standard workflow for Western Blotting analysis.

Reagents and Buffers

- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.
- TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.
- Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
- Primary Antibody Dilution Buffer: 5% BSA in TBST.
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

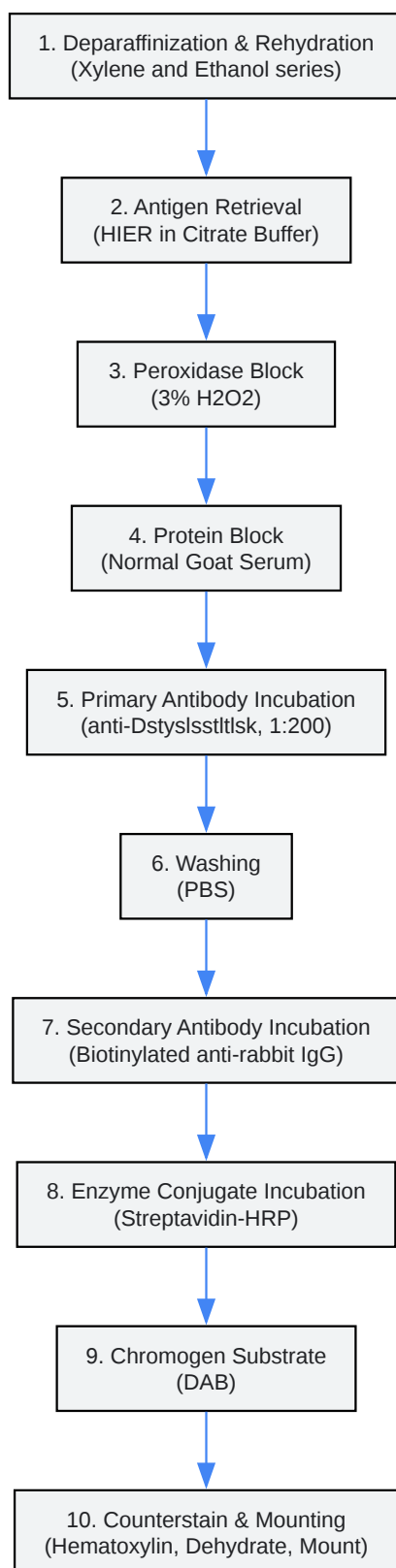
Procedure

- Sample Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes. Separate proteins on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the anti-**Dstyslsstltlsk** antibody diluted 1:1000 in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.

- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in Blocking Buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 7.
- **Detection:** Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol

This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Caption: Workflow for Immunohistochemistry on FFPE tissues.

Reagents and Buffers

- Citrate Buffer (10 mM, pH 6.0): 10 mM sodium citrate, 0.05% Tween-20.
- Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 8 mM Na₂HPO₄, 2 mM KH₂PO₄, pH 7.4.
- Peroxidase Block: 3% hydrogen peroxide in methanol.
- Blocking Serum: 5% normal goat serum in PBS.
- Detection System: HRP-polymer-based or avidin-biotin complex (ABC) kit.
- Chromogen: 3,3'-Diaminobenzidine (DAB).
- Counterstain: Hematoxylin.

Procedure

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Citrate Buffer and heating in a pressure cooker or water bath (95-100°C) for 20 minutes. Allow slides to cool to room temperature.
- Peroxidase Block: Incubate sections with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
- Protein Block: Apply Blocking Serum and incubate for 30 minutes at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation: Drain blocking serum and apply the anti-Dstyslsstltlsk antibody diluted 1:200 in PBS. Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times for 5 minutes each with PBS.

- **Secondary Antibody:** Apply a biotinylated secondary antibody or HRP-polymer-based secondary antibody according to the detection system manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
- **Enzyme Conjugate:** If using an ABC kit, apply the avidin-biotin complex and incubate for 30 minutes.
- **Chromogen Development:** Apply DAB chromogen solution and incubate until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- **Counterstaining and Mounting:** Rinse slides in distilled water. Counterstain with hematoxylin. Dehydrate through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

Troubleshooting

Problem	Possible Cause	Solution
WB: No Signal	Antibody concentration too low.	Increase antibody concentration (e.g., 1:500).
Insufficient protein load.	Load 30-50 µg of protein.	
Inefficient transfer.	Check transfer efficiency with Ponceau S stain.	
WB: High Background	Blocking is insufficient.	Increase blocking time to 2 hours or use 5% BSA.
Antibody concentration too high.	Decrease antibody concentration (e.g., 1:2000).	
Insufficient washing.	Increase the number and duration of wash steps.	
IHC: High Background	Non-specific antibody binding.	Ensure protein block step is performed correctly.
Endogenous peroxidase activity.	Ensure peroxidase block is effective.	
IHC: Weak Staining	Inadequate antigen retrieval.	Optimize HIER time and temperature.
Antibody concentration too low.	Increase primary antibody concentration or incubation time.	

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